![molecular formula C9H7ClF2O2 B1453607 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one CAS No. 1250157-06-2](/img/structure/B1453607.png)
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one
Overview
Description
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol. This compound is known for its unique structure, which includes a chloro and difluoromethoxy group attached to a phenyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one involves several steps. One common synthetic route includes the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate reagent under specific conditions . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine: The presence of an amine group instead of a ketone group results in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
1-[5-chloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMUCEHKIZKHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250157-06-2 | |
| Record name | 1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


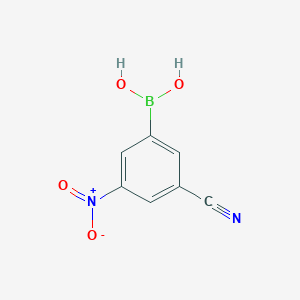
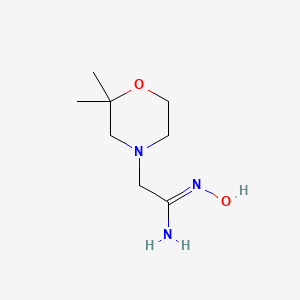
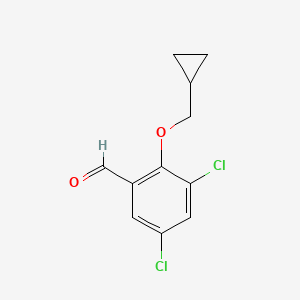
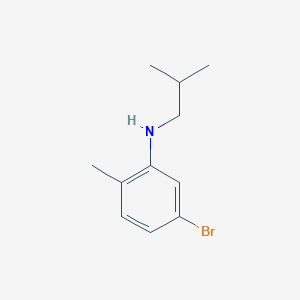

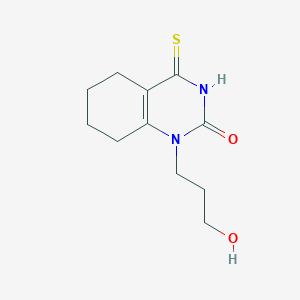
![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)
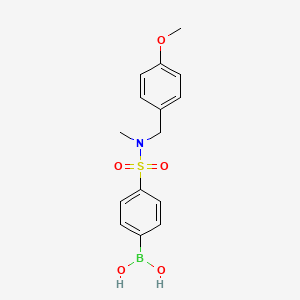

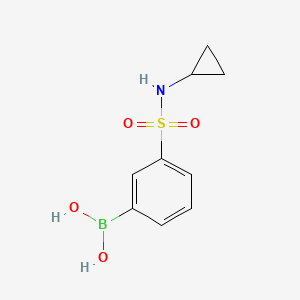

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)


